molecular formula C18H14O3 B2694800 3-[(Naphthalen-2-yloxy)methyl]benzoic acid CAS No. 438464-01-8

3-[(Naphthalen-2-yloxy)methyl]benzoic acid

Cat. No.: B2694800
CAS No.: 438464-01-8
M. Wt: 278.307
InChI Key: AVUARZXMXUBPBN-UHFFFAOYSA-N
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Description

3-[(Naphthalen-2-yloxy)methyl]benzoic acid is a chemical compound with the molecular formula C18H14O3. It is characterized by a naphthalene ring attached to a benzoic acid moiety via an oxygen atom. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-naphthol and 3-(chloromethyl)benzoic acid.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: The benzoic acid moiety can undergo oxidation to form various derivatives.

  • Reduction: Reduction reactions can be performed on the naphthalene ring to produce different structural isomers.

  • Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives such as this compound anhydride.

  • Reduction Products: Reduced naphthalene derivatives.

  • Substitution Products: Nitro or bromo derivatives of the compound.

Scientific Research Applications

3-[(Naphthalen-2-yloxy)methyl]benzoic acid finds applications in various fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical research.

  • Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to active sites or altering biochemical pathways.

Comparison with Similar Compounds

  • 2-(Naphthalen-2-yloxy)acetic acid

  • 3-(Naphthalen-2-yloxy)propyl acrylate

  • 1,3-Bis(naphthalen-1-yloxy)propan-2-ol

Uniqueness: 3-[(Naphthalen-2-yloxy)methyl]benzoic acid is unique due to its specific structural arrangement, which influences its reactivity and biological activity compared to similar compounds.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique properties and reactivity profile contribute to its importance in both research and industry.

Biological Activity

3-[(Naphthalen-2-yloxy)methyl]benzoic acid, a compound with significant interest in medicinal chemistry, exhibits diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and the results of various research studies, including case studies and data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a naphthalene moiety linked to a benzoic acid via a methylene bridge. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Anti-inflammatory Effects

Recent studies have indicated that compounds similar to this compound exhibit anti-inflammatory properties. For instance, a related compound, KHG26792, demonstrated protective effects against hypoxia-induced toxicity in microglial cells by reducing the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and reactive oxygen species (ROS) production .

2. Antimicrobial Properties

Research has shown that naphthalene derivatives possess antimicrobial activities. The presence of the naphthalene ring enhances the compound's ability to interact with microbial membranes, potentially disrupting their integrity and leading to cell death. A study highlighted the effectiveness of naphthalene derivatives against various bacterial strains, suggesting that this compound could exhibit similar properties .

3. Anticancer Potential

The potential anticancer activity of this compound is linked to its ability to inhibit specific signaling pathways involved in tumor growth. Compounds containing naphthalene moieties have been reported to inhibit the hypoxia-inducible factor (HIF), which plays a crucial role in cancer progression by promoting angiogenesis and metabolic adaptation .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Case Studies

Several case studies have investigated the biological activity of naphthalene derivatives:

  • Study on Anti-inflammatory Activity :
    • Objective : To evaluate the protective effects against hypoxia-induced toxicity.
    • Findings : The compound significantly reduced caspase-3 activity and nitric oxide accumulation in microglial cells, indicating its potential as an anti-inflammatory agent .
  • Antimicrobial Activity Assessment :
    • Objective : To determine the efficacy against bacterial strains.
    • Results : Naphthalene derivatives showed notable inhibition against Gram-positive and Gram-negative bacteria, supporting further exploration into this compound's antimicrobial properties .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

Study FocusKey FindingsReference
Anti-inflammatory ActivityReduced iNOS expression and ROS production in microglial cells
Antimicrobial EfficacyEffective against multiple bacterial strains
Anticancer MechanismInhibition of HIF signaling pathways

Properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-18(20)16-7-3-4-13(10-16)12-21-17-9-8-14-5-1-2-6-15(14)11-17/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUARZXMXUBPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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